molecular formula C14H14N2O2S2 B2354114 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole CAS No. 1788025-90-0

1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole

Cat. No. B2354114
M. Wt: 306.4
InChI Key: ATUKECAFIIFMQG-UHFFFAOYSA-N
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Description

1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits interesting biological properties, making it a promising candidate for drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole involves the reaction of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with methanesulfonyl chloride in the presence of a base to form the desired product.

Starting Materials
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde, methanesulfonyl chloride, base

Reaction
Step 1: Dissolve 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloromethane or ethanol., Step 2: Add a base such as triethylamine or pyridine to the reaction mixture and stir for 10-15 minutes., Step 3: Slowly add methanesulfonyl chloride to the reaction mixture while stirring continuously., Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature or under reflux conditions., Step 5: After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane., Step 6: Purify the product by column chromatography or recrystallization to obtain 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole as a white solid.

Scientific Research Applications

1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. It exhibits potent antitumor activity, making it a promising candidate for the development of anticancer drugs. It also shows significant anti-inflammatory and analgesic effects, making it useful in the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. These mechanisms contribute to the anti-inflammatory, analgesic, and antitumor effects of this compound.

Biochemical And Physiological Effects

1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole exhibits various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of prostaglandin E2 (PGE2), which is a potent inflammatory mediator. Furthermore, this compound exhibits antioxidant activity, which protects cells from oxidative damage.

Advantages And Limitations For Lab Experiments

1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It exhibits potent biological activity at low concentrations, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations. It is relatively unstable and can degrade over time, leading to inconsistent results. It also exhibits low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole. One direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases such as arthritis. Furthermore, the development of new synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds.

properties

IUPAC Name

2-methylsulfonyl-5-phenyl-3-thiophen-3-yl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-20(17,18)16-14(12-7-8-19-10-12)9-13(15-16)11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUKECAFIIFMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole

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